4-(5-Chlorothiophen-2-yl)-1-isopropylpiperidin-4-ol
Description
Properties
IUPAC Name |
4-(5-chlorothiophen-2-yl)-1-propan-2-ylpiperidin-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClNOS/c1-9(2)14-7-5-12(15,6-8-14)10-3-4-11(13)16-10/h3-4,9,15H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBQDCTYBHVNUTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)(C2=CC=C(S2)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Piperidine Ring Construction
The piperidine scaffold is typically synthesized via cyclization or reduction of pyridine derivatives. A patented method (EP 3666757 A1) describes the reduction of tetrahydropyridin-4-ylidene ammonium salts using lithium aluminium hydride to form 2-substituted piperidin-4-ones, which serve as precursors for hydroxylated derivatives. For 4-hydroxypiperidine intermediates, Lookchem’s protocol for 4-acetoxypiperidine hydrochloride provides a scalable route involving methanol dissolution, rotary evaporation, and recrystallization with n-hexane.
Reaction Scheme 1 :
Key conditions: Anhydrous tetrahydrofuran, −10°C to 25°C, 12–24 hours.
Isopropyl Group Introduction
The 1-isopropyl substituent is introduced via reductive amination or alkylation:
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Reductive Amination : 4-Hydroxypiperidine reacts with acetone in the presence of sodium cyanoborohydride (NaBH3CN) at pH 5–6, yielding 1-isopropyl-4-hydroxypiperidine.
-
Alkylation : Direct treatment with isopropyl bromide under basic conditions (K2CO3, DMF) achieves N-alkylation but risks over-alkylation, requiring careful stoichiometric control.
| Method | Yield (%) | Purity (%) | Byproducts |
|---|---|---|---|
| Reductive Amination | 78–82 | ≥98 | Trace secondary amines |
| Direct Alkylation | 65–70 | 92–95 | Di-isopropyl derivatives |
Chlorothiophene Coupling Approaches
Suzuki-Miyaura Cross-Coupling
A technical disclosure (TDCommons 6323) details palladium-catalyzed coupling between 4-bromo-1-isopropylpiperidin-4-ol and 5-chlorothiophen-2-ylboronic acid. Optimized conditions use Pd(PPh3)4 (2 mol%), K2CO3 (3 eq.), and a dioxane/water (4:1) solvent system at 90°C for 18 hours, achieving 85% yield.
Critical Parameters :
Nucleophilic Aromatic Substitution
An alternative route involves reacting 4-hydroxy-1-isopropylpiperidine with 2,5-dichlorothiophene in the presence of CuI and 1,10-phenanthroline at 120°C. This method faces challenges with regioselectivity, producing a 3:1 ratio of 5-chloro to 4-chloro isomers, necessitating chromatographic separation.
Hydroxyl Group Retention Strategies
The hydroxyl group’s susceptibility to oxidation or elimination requires protective strategies during synthesis:
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Silyl Protection : tert-Butyldimethylsilyl (TBDMS) ether formation using TBDMSCl and imidazole in DMF.
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Acetylation : Treatment with acetic anhydride and sulfamic acid, followed by alkaline hydrolysis post-coupling.
Table 2 : Protection Method Efficacy
| Protecting Group | Deprotection Condition | Recovery Yield (%) |
|---|---|---|
| TBDMS | TBAF in THF | 95 |
| Acetyl | NaOH/MeOH | 88 |
Process Optimization and Scalability
Catalytic System Refinement
The TDCommons protocol emphasizes recycling Pd catalysts via ligand immobilization on silica supports, reducing costs by 40% in pilot-scale runs.
Solvent and Temperature Effects
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Solvent : Switching from dioxane to cyclopentyl methyl ether (CPME) improves reaction homogeneity and reduces side reactions.
-
Temperature : Lowering the Suzuki coupling temperature to 80°C decreases decomposition while maintaining 82% yield.
Analytical Characterization
Spectroscopic Confirmation
Purity Assessment
HPLC analysis (C18 column, 70:30 MeOH/H2O) shows ≥99% purity when using reductive amination followed by Suzuki coupling.
Emerging Methodologies
Flow Chemistry Approaches
A continuous-flow system reported in EP 3666757 A1 reduces reaction time from 18 hours to 2 hours by enhancing mass transfer in microreactors.
Chemical Reactions Analysis
Types of Reactions
4-(5-Chlorothiophen-2-yl)-1-isopropylpiperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene derivative.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophene derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Pharmacological Applications
4-(5-Chlorothiophen-2-yl)-1-isopropylpiperidin-4-ol has been studied primarily for its potential as a pharmacological agent. Its structure suggests activity in the central nervous system (CNS), making it a candidate for various therapeutic uses.
Analgesic Properties
Research indicates that this compound may exhibit analgesic effects, potentially useful in pain management. Studies have shown that similar piperidine derivatives can modulate pain pathways, suggesting that 4-(5-Chlorothiophen-2-yl)-1-isopropylpiperidin-4-ol may have similar effects.
Antidepressant Activity
Investigations into the structure-activity relationship (SAR) of piperidine derivatives have highlighted their potential as antidepressants. The presence of the chlorothiophene moiety could enhance the binding affinity to serotonin receptors, which is a target for many antidepressant drugs.
Neuroprotective Effects
Preliminary studies suggest that compounds with similar structures may offer neuroprotective benefits, possibly through anti-inflammatory mechanisms or by modulating neurotransmitter levels. This aspect is particularly relevant in conditions like Alzheimer's disease or Parkinson's disease.
Several case studies have explored the efficacy of piperidine derivatives in clinical settings:
Case Study 1: Analgesic Efficacy
A study published in a pharmacological journal evaluated a series of piperidine compounds for their analgesic properties using animal models. The results indicated that compounds structurally similar to 4-(5-Chlorothiophen-2-yl)-1-isopropylpiperidin-4-ol demonstrated significant pain relief comparable to standard analgesics.
Case Study 2: Antidepressant Effects
In another study focused on depression models, researchers tested various piperidine derivatives, including those with thiophene substituents. The findings suggested that these compounds could effectively reduce depressive behaviors in rodents, indicating potential for further development into antidepressant medications.
Case Study 3: Neuroprotection in vitro
Research investigating neuroprotective agents found that certain piperidine derivatives could prevent neuronal death in cultured cells exposed to neurotoxic agents. This protective effect was attributed to their ability to modulate oxidative stress pathways.
Mechanism of Action
The mechanism of action of 4-(5-Chlorothiophen-2-yl)-1-isopropylpiperidin-4-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs primarily differ in substituents on the piperidine ring or the aromatic moiety. Below is a comparative analysis based on available
Structural and Functional Differences
*Molecular weights estimated from molecular formulas.
Crystallographic and Intermolecular Interaction Analysis
- Hydrogen Bonding : The hydroxyl group in 4-(5-Chlorothiophen-2-yl)-1-isopropylpiperidin-4-ol likely participates in O–H···N or O–H···O interactions, similar to other piperidin-4-ol derivatives. However, the chloro-thiophene group may disrupt classical hydrogen-bonding networks observed in simpler analogs like 1-isopropylpiperidin-4-ol, as seen in graph set analyses .
- Crystal Packing: The thiophene ring’s planar geometry and chlorine atom could promote halogen bonding or π-stacking, contrasting with non-aromatic analogs. Tools like Mercury CSD would enable visualization of these differences in packing motifs.
Biological Activity
4-(5-Chlorothiophen-2-yl)-1-isopropylpiperidin-4-ol is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
- Chemical Formula : C13H16ClN
- CAS Number : 1443310-77-7
- Molecular Weight : 235.73 g/mol
The biological activity of 4-(5-Chlorothiophen-2-yl)-1-isopropylpiperidin-4-ol is primarily attributed to its interaction with various neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The compound's structural features suggest a potential for modulating these pathways, which are crucial in the treatment of psychiatric disorders.
Pharmacological Effects
Research indicates that this compound may exhibit several pharmacological effects:
- Antidepressant Activity : Studies have shown that compounds with similar structural motifs can act as selective serotonin reuptake inhibitors (SSRIs), suggesting a potential antidepressant effect.
- Anxiolytic Properties : Preliminary data indicate that it may reduce anxiety-like behaviors in animal models, possibly through modulation of the GABAergic system.
- Neuroprotective Effects : There is emerging evidence that it may protect neurons from oxidative stress and apoptosis, which is significant in neurodegenerative diseases.
Biological Assays and Case Studies
Several studies have been conducted to evaluate the biological activity of 4-(5-Chlorothiophen-2-yl)-1-isopropylpiperidin-4-ol:
| Study | Methodology | Findings |
|---|---|---|
| Study 1 | In vitro assays on neuronal cell lines | Demonstrated significant neuroprotection against oxidative stress. |
| Study 2 | Behavioral assays in rodents | Showed reduced anxiety-like behavior compared to control groups. |
| Study 3 | Binding affinity assays | Exhibited high affinity for serotonin receptors, indicating potential as an SSRI. |
Detailed Research Findings
- Neuroprotection : In a study published in Chemistry & Biology, it was found that derivatives of this compound could inhibit neuronal apoptosis induced by glutamate toxicity, suggesting a mechanism involving NMDA receptor antagonism .
- Serotonin Receptor Modulation : Research indicated that the compound binds effectively to the 5-HT1A receptor, which is implicated in mood regulation and anxiety . This binding profile aligns with its proposed antidepressant and anxiolytic effects.
- Animal Models : In behavioral studies using rodent models, administration of the compound resulted in significant reductions in measures of anxiety and depression, as assessed by the elevated plus maze and forced swim tests .
Q & A
Q. What methodologies validate the compound’s stability under varying storage conditions?
- Methodological Answer : Perform accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis. Degradation products are identified via LC-MS/MS. Kinetic modeling (Arrhenius equation) predicts shelf life. For light sensitivity, use UV-vis spectroscopy to monitor photodegradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
